molecular formula C15H14F3NO B1329142 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-57-2

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329142
CAS No.: 946784-57-2
M. Wt: 281.27 g/mol
InChI Key: SMVNLFNLFDISBB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a phenoxy group substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,5-dimethylphenol is then reacted with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base like sodium hydride to form the desired ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethylphenoxy)-2-chloroaniline: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-(2,5-Dimethylphenoxy)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNLFNLFDISBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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